molecular formula C10H10O3 B098169 3(2H)-Benzofuranone, 7-hydroxy-2,2-dimethyl- CAS No. 17781-16-7

3(2H)-Benzofuranone, 7-hydroxy-2,2-dimethyl-

Cat. No. B098169
CAS RN: 17781-16-7
M. Wt: 178.18 g/mol
InChI Key: XLZCZWCXCBPEJR-UHFFFAOYSA-N
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Description

“3(2H)-Benzofuranone, 7-hydroxy-2,2-dimethyl-” is a type of coumarin, a group of nature-occurring lactones first derived from Tonka beans in 1820 . These compounds are valuable kinds of oxygen-containing heterocycles widely found in nature . More than 1300 coumarin derivatives have been identified, which are mainly obtained from the secondary metabolite in green plants, fungi, and bacteria .


Synthesis Analysis

The synthesis of these heterocycles has been considered for many organic and pharmaceutical chemists . A series of S-benzylated or S-alkylated-coumarins were synthesized by reacting 7-((5-mercapto-1,3,4-oxadiazol-2-yl)methoxy)-4,5-dimethyl-2H-chromen-2-one with various alkyl and benzyl halides in the presence of K2CO3 at room temperature .

Scientific Research Applications

Anticancer Activity

3(2H)-Benzofuranone derivatives have been synthesized and evaluated for their potential to inhibit the growth of cancer cells. For instance, certain coumarin-3-carboxamide derivatives, which share a similar structural motif with 3-Ketocarbofuran phenol, have shown promising results against HepG2 cancer cell lines and HeLa cancer cell lines . These findings suggest that modifications of the 3(2H)-Benzofuranone structure could lead to potent anticancer agents.

Anti-HIV Properties

Research has indicated that coumarins, including 3(2H)-Benzofuranone derivatives, have been tested for anti-HIV properties. The presence of pharmacophoric groups at specific positions on the coumarin ring, such as C-3, C-4, and C-7, is crucial for the biological activity . This highlights the potential of 3-Ketocarbofuran phenol in anti-HIV research.

Antimicrobial Effects

Although some coumarin derivatives show little to no activity against gram-positive and gram-negative bacteria, they may still hold potential as antimicrobial agents under certain conditions or when modified appropriately . This area of application requires further exploration to determine the efficacy of 3-Ketocarbofuran phenol as an antimicrobial compound.

Anti-Tumor Applications

The anti-tumor properties of coumarins are well-documented, with several studies indicating that 3(2H)-Benzofuranone derivatives can act as anti-tumor agents . This application is particularly relevant in the search for new therapeutic options for tumor treatment and management.

Antioxidant Properties

Coumarin derivatives are known for their antioxidant capabilities. The structural features of 3(2H)-Benzofuranone, such as the hydroxy group, may contribute to its antioxidant activity, which is valuable in combating oxidative stress-related diseases .

Anti-Alzheimer’s Disease

Some coumarin derivatives have been investigated for their potential in treating Alzheimer’s disease. The ability of these compounds to interact with biological targets relevant to Alzheimer’s suggests that 3-Ketocarbofuran phenol could be explored further in this context .

Anti-Tuberculosis Activity

The fight against tuberculosis has led researchers to explore various chemical compounds, including coumarins. Studies have shown that certain derivatives can act as anti-tuberculosis agents, providing a starting point for the development of new treatments involving 3(2H)-Benzofuranone .

Anti-Platelet and Anti-Inflammatory Effects

Coumarin derivatives have been found to inhibit platelet aggregation, which is a key factor in thrombotic diseases. Additionally, their anti-inflammatory properties make them candidates for the treatment of inflammatory conditions . This dual application underscores the therapeutic versatility of 3-Ketocarbofuran phenol.

properties

IUPAC Name

7-hydroxy-2,2-dimethyl-1-benzofuran-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-10(2)9(12)6-4-3-5-7(11)8(6)13-10/h3-5,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLZCZWCXCBPEJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)C2=C(O1)C(=CC=C2)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1041556
Record name 7-Hydroxy-2,2-dimethylbenzofuran-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1041556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

17781-16-7
Record name 3-Ketocarbofuran phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17781-16-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3(2H)-Benzofuranone, 7-hydroxy-2,2-dimethyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Hydroxy-2,2-dimethylbenzofuran-3-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Hydroxy-2,2-dimethyl-benzofuran-3-one
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Synthesis routes and methods

Procedure details

7-Hydroxy-2,3-dihydro-2,2-dimethylbenzofurane is dissolved in 100 ml pyridine. 0.5 mol benzoyl chloride is added dropwise at 0° C. within 4 h. Subsequently it is stirred for 10 h at room temperature. It is poured onto 200 ml ice water and aspirated. The residue is washed with 500 ml 2 M hydrochloric acid and then with 1000 ml water and dried in air. A solution of 0.906 mol chromium trioxide in 370 ml glacial acetic acid is added dropwise to a solution of this crude product (0.45 mol) in 600 ml glacial acetic acid in such a way that the temperature of the mixture does not exceed 20° C. After the dropwise addition is completed it is stirred for a further 1 hour at 40° C. and subsequently poured onto 2 l water. It is suction filtered. The residue is washed with 1 l water and recrystallized from ethanol/water 3:1. The benzoyl compound is fed into 400 ml 10% ethanolic potassium hydroxide solution and the mixture is heated for 1 hour to 70° C. It is admixed with 3 l water and suction filtered. The residue is recrystallized from 2 l water.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.5 mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
200 mL
Type
reactant
Reaction Step Three
Name
Quantity
2 L
Type
reactant
Reaction Step Four
[Compound]
Name
crude product
Quantity
0.45 mol
Type
reactant
Reaction Step Five
Quantity
370 mL
Type
solvent
Reaction Step Five
Quantity
600 mL
Type
solvent
Reaction Step Five
Quantity
0.906 mol
Type
catalyst
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3(2H)-Benzofuranone, 7-hydroxy-2,2-dimethyl-
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Reactant of Route 6
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Q & A

Q1: What is the primary metabolic pathway of carbofuran in soil, and how does this relate to the formation of 3-Ketocarbofuran phenol?

A1: Research indicates that oxidation and hydrolysis are the major metabolic pathways of carbofuran in soil. [] Specifically, carbofuran undergoes biotransformation into various metabolites, including 3-hydroxycarbofuran, 3-ketocarbofuran, and ultimately, 3-ketocarbofuran phenol. [, , ] This suggests that 3-ketocarbofuran phenol is a downstream product of carbofuran degradation in soil.

Q2: How do factors like soil history and seasonality impact the formation of 3-ketocarbofuran phenol?

A2: Studies on cauliflower and Brussels sprouts crops reveal that the rate of carbofuran soil biodegradation, and consequently the formation of metabolites like 3-ketocarbofuran phenol, is influenced by several factors. [] The rate tends to be higher in spring compared to summer and is influenced by the soil's history of continuous cultivation with crops like cauliflower and prior insecticide treatments. [] This suggests that pre-existing soil conditions and environmental factors play a significant role in the breakdown of carbofuran and subsequent formation of 3-ketocarbofuran phenol.

Q3: Does the presence of other insecticides in the soil affect the degradation of carbofuran and the formation of 3-ketocarbofuran phenol?

A3: Yes, research indicates that the presence of other insecticides can influence the degradation of carbofuran. For example, in soils treated with carbosulfan, the degradation of carbosulfan leads to the formation of carbofuran. [] Interestingly, the combined concentration of carbosulfan and carbofuran in these soils was found to be higher than the concentration of carbofuran alone in soils treated solely with carbofuran. [] This suggests that the presence of carbosulfan might slow down the degradation of carbofuran, potentially impacting the formation of downstream metabolites like 3-ketocarbofuran phenol.

Q4: Is 3-ketocarbofuran phenol found in plants grown in soils treated with carbofuran?

A4: Research on cauliflower and Brussels sprouts crops suggests that while carbofuran and some of its metabolites like 3-hydroxycarbofuran and 3-ketocarbofuran are found in plant foliage, 3-ketocarbofuran phenol itself was not detected. [] This indicates that while 3-ketocarbofuran phenol is a significant product of carbofuran degradation in soil, it might not be readily absorbed or translocated into the plant tissues.

Q5: How do the chemical structures of carbofuran and its derivatives, like carbosulfan and furathiocarb, influence their persistence in the soil?

A5: Studies comparing carbosulfan, furathiocarb, and carbofuran suggest that chemical modifications to the carbamate functional group can impact their soil biodegradation rates. [] Carbosulfan, which has a derivatized carbamate function, degrades slower than carbofuran, which has a non-derivatized carbamate function. [] This implies that the specific chemical structure of these insecticides, particularly around the carbamate group, plays a crucial role in their susceptibility to degradation processes in the soil, ultimately affecting their persistence and the formation of metabolites like 3-ketocarbofuran phenol.

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